molecular formula C11H12FNO B2540362 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one CAS No. 1788094-27-8

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Cat. No. B2540362
CAS RN: 1788094-27-8
M. Wt: 193.221
InChI Key: JPNRHAXQZGSBQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including palladium-catalyzed processes, regioselective chlorination, and coupling reactions. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Similarly, the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from its N-oxide precursor is achieved through regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange . These methods could potentially be adapted for the synthesis of "1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one."

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one was determined to be essentially planar with one of the pyrrolidin rings adopting an envelope conformation . These techniques could be used to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The papers describe various chemical reactions that are relevant to the synthesis of heterocyclic compounds. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . These reactions are crucial for constructing the heterocyclic core and introducing functional groups. Such reactions may be applicable to the synthesis and functionalization of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be influenced by their molecular structure. For example, the presence of fluorine atoms can affect the compound's reactivity and interaction with biological targets. The papers discuss the photophysical properties of pyrrolo[3,4-c]pyridine-based fluorophores, which show good fluorescence activity and selectivity for metal cations . These properties are important for applications in sensing and imaging. The physical and chemical properties of "this compound" would likely be influenced by the fluorine and methyl substituents on the phenyl ring.

Scientific Research Applications

Synthesis and Characterization

  • Towards New Heterocycles: A related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), was synthesized to explore its reactivity and potential applications in non-linear optics and as a lead compound for anti-cancer drugs. The study included detailed characterization, computational analysis, and investigation of its stability in water and sensitivity towards autoxidation (Murthy et al., 2017).

Potential Pharmaceutical Applications

  • Antiviral Activities: 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide was identified as a potential anti-HIV-1 agent. Its structure was analyzed for hydrogen bonding and molecular interactions (Tamazyan et al., 2007).
  • Antitumor Activity: Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues were synthesized and evaluated for their antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM), showing promise as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Material Science Applications

  • Fluorescent pH Sensor: A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and was capable of functioning as a fluorescent pH sensor in both solution and solid state, indicating its potential for developing advanced sensing materials (Yang et al., 2013).

Analytical Applications

  • Analytical Characterization of Research Chemicals: The study on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers focused on their comprehensive analytical characterizations, highlighting the challenges and solutions in identifying new psychoactive substances (Dybek et al., 2019).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNRHAXQZGSBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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